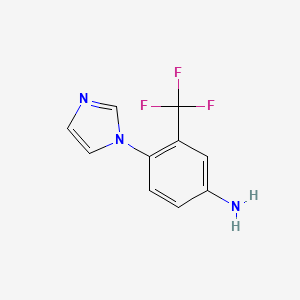

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

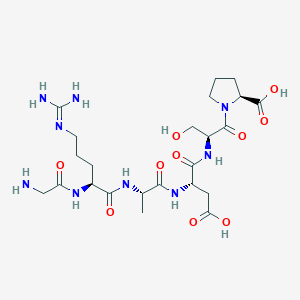

The compound "(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid" is a chiral molecule that is likely to be an intermediate or a derivative used in the synthesis of pharmaceutical agents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been optimized for large-scale production, as seen in the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists . This process involves key transformations such as debenzylation and ring hydrogenation, which could be relevant for the synthesis of the compound of interest. Additionally, a one-step continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids, starting from tert-butyl acetoacetates, amines, and 2-bromoketones, which may offer insights into efficient synthesis routes for similar structures .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. For instance, the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid have been synthesized and their biological evaluation as antilipidemic agents has been conducted . The absolute configurations of these isomers were determined using X-ray analysis, which is a technique that could also be applied to determine the stereochemistry of "(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid".

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex. For example, the synthesis of antilipidemic agents involved the resolution of diastereomeric amides and deamination with N2O4 . These reactions highlight the importance of stereochemistry and the potential for multiple reaction pathways in the synthesis of pyrrolidine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The tert-butyl group, commonly used as a protecting group, can affect the compound's solubility and reactivity. The presence of a fluorobenzyl moiety in the compound of interest suggests potential interactions with biological targets, as fluorine atoms are often included in pharmaceuticals to modulate activity and metabolic stability. The papers provided do not directly discuss the physical and chemical properties of the specific compound , but they do provide a context for understanding how such properties might be analyzed and optimized in related compounds .

Scientific Research Applications

Intermolecular Interactions The compound forms layers in crystal structures through various molecular interactions, indicating its potential in forming stable complexes and its relevance in crystalline material studies (Rajalakshmi et al., 2013).

Synthesis and Derivatives The synthesis of related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, involved specific reagents and methods, and was confirmed by X-ray diffraction studies, highlighting the importance of structural confirmation in synthesis processes (Naveen et al., 2007).

Chemical Properties and Reactions

Polyamide Synthesis The compound is involved in the synthesis of polyamides with flexible main-chain ether linkages, showcasing its utility in creating materials with high thermal stability and solvent resistance, indicating its potential applications in material science and engineering (Hsiao et al., 2000).

Cyclopropanation In the field of synthetic organic chemistry, the compound serves as a precursor in the synthesis of complex cyclopropylamines, demonstrating its role in constructing architecturally complex molecular frameworks (Gensini & de Meijere, 2004).

Catalysis It's used as a catalyst for N-tert-butoxycarbonylation of amines, emphasizing its role in peptide synthesis and the importance of protecting groups in synthetic organic chemistry (Heydari et al., 2007).

properties

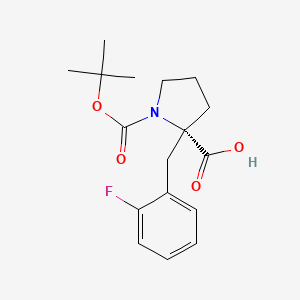

IUPAC Name |

(2S)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRPTZRVQXTAPK-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428015 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

1217635-13-6 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)